

# Chemical Identifiers and Physicochemical Properties

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## Compound of Interest

Compound Name: *Propyl pyruvate*

Cat. No.: *B1595436*

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**Propyl pyruvate** is an organic compound classified as an ester of pyruvic acid. It is recognized for its characteristic sweet, caramellic, and floral aroma and is used as a flavoring agent in the food industry.<sup>[1]</sup> The following tables summarize its key chemical identifiers and properties.

Table 1: Chemical Identifiers for **Propyl Pyruvate**

Identifier	Value
CAS Number	20279-43-0[1][2]
IUPAC Name	propyl 2-oxopropanoate[3]
Synonyms	Propyl 2-oxopropionate, Pyruvic acid, propyl ester, n-propyl pyruvate[3]
Molecular Formula	C6H10O3[3]
SMILES	CCCOC(=O)C(=O)C[3]
InChI	InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3[3]
InChIKey	ILPVOWZUBFRIAX-UHFFFAOYSA-N[3]
PubChem CID	523918[3]
EINECS Number	243-678-3
FEMA Number	4484[3]
JECFA Number	1946[1]

Table 2: Physicochemical Properties of **Propyl Pyruvate**

Property	Value
Molecular Weight	130.14 g/mol [3]
Appearance	Colorless to pale yellow liquid[1]
Odor	Sweet, caramellic, floral[1]
Boiling Point	168.00 to 169.00 °C @ 760.00 mm Hg
Density	1.012 - 1.020 g/cm <sup>3</sup> at 20°C[1]
Refractive Index	1.406 - 1.414 at 20°C[1]
Solubility	Practically insoluble in water; soluble in ethanol[1]
Vapor Pressure	1.54 mm/Hg @ 25.00 °C
Flash Point	142.00 °F (61.11 °C)
logP (Octanol-Water Partition Coefficient)	0.9 (estimated)[3]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **propyl pyruvate** are provided below. These methodologies are based on established chemical principles and analytical techniques.

### Synthesis of Propyl Pyruvate via Fischer Esterification

This protocol describes a general procedure for the synthesis of **propyl pyruvate** from pyruvic acid and propanol using an acid catalyst.

Materials:

- Pyruvic acid
- n-Propanol
- Concentrated sulfuric acid (catalyst)

- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate
- Toluene (for azeotropic removal of water)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pyruvic acid (1 molar equivalent) and an excess of n-propanol (3-5 molar equivalents).
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of pyruvic acid).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **propyl pyruvate** by fractional distillation under reduced pressure.

## Analysis of Propyl Pyruvate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of **propyl pyruvate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **propyl pyruvate** sample in a suitable solvent, such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes
    - Ramp: Increase to 200 °C at a rate of 10 °C/min

- Final hold: Hold at 200 °C for 5 minutes
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Mass Range: Scan from m/z 40 to 200
  - Ion Source Temperature: 230 °C
  - Transfer Line Temperature: 280 °C
- Data Analysis:
  - Identify the peak corresponding to **propyl pyruvate** based on its retention time.
  - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).
  - For quantitative analysis, prepare a calibration curve using standard solutions of **propyl pyruvate** of known concentrations.

## Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of **propyl pyruvate** and the central metabolic role of its parent compound, pyruvate.

Synthesis and Purification Workflow for **Propyl Pyruvate**.  
Central Role of Pyruvate in Metabolism.

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## References

- 1. Propyl pyruvate | C<sub>6</sub>H<sub>10</sub>O<sub>3</sub> | CID 523918 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

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- 3. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Identifiers and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595436#propyl-pyruvate-cas-number-and-chemical-identifiers]

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